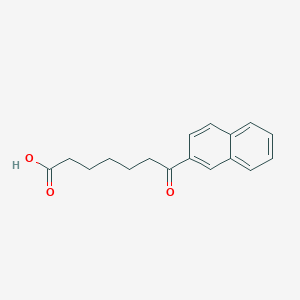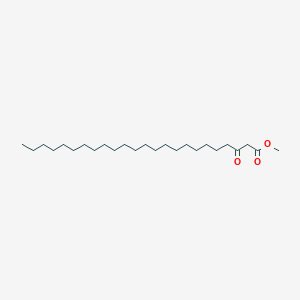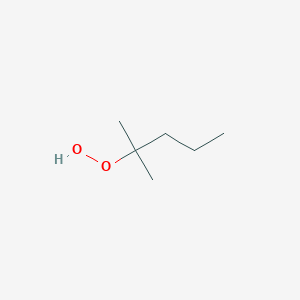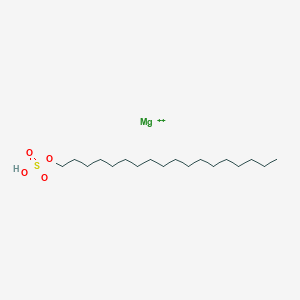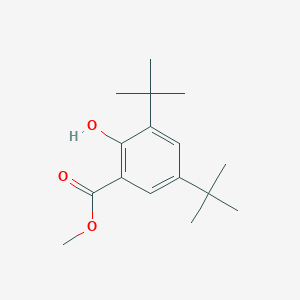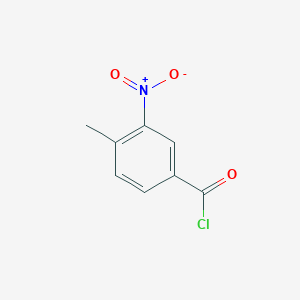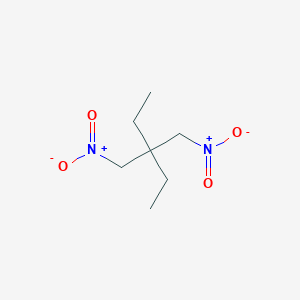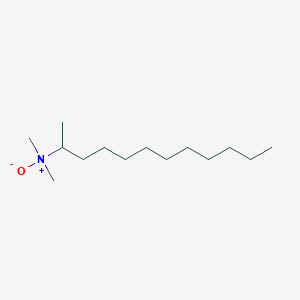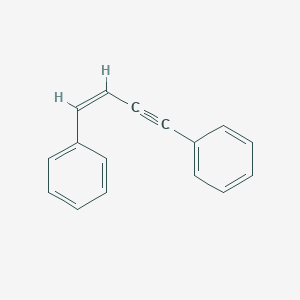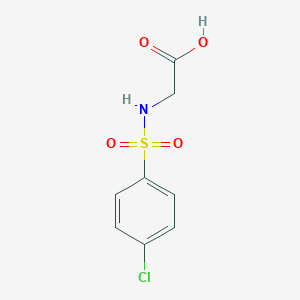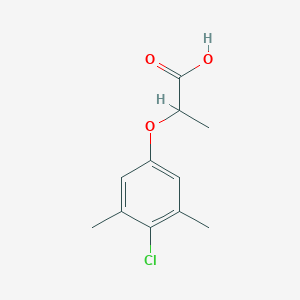
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid involves reactions that introduce the phenoxy and propanoic acid functional groups into the molecular structure. For example, the synthesis of related benzofuran derivatives starts with the reaction of dimethylphenol with chloropropionic acid in the presence of alkali, followed by cyclization processes (Hogale, Shirke, & Kharade, 1995).
Molecular Structure Analysis
The crystal structure of closely related compounds, such as 2-(4-chlorophenoxy)propionic acid, has been determined to exhibit specific conformational features. These compounds tend to form hydrogen-bonded structures, such as catemers, which contrast with the cyclic dimers observed in their racemic counterparts. These structural insights are critical for understanding the compound's interactions and stability (Sørensen, Collet, & Larsen, 1999).
Chemical Reactions and Properties
The reactivity of phenoxypropanoic acid derivatives is influenced by their functional groups, enabling a variety of chemical transformations. These compounds participate in nucleophilic acylation, cyclization, and esterification reactions, providing pathways to synthesize complex molecules with potential biological activities (Hogale, Shirke, & Kharade, 1995).
Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Sorption
A comprehensive review of phenoxy herbicide sorption experiments, including 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, highlighted the significant role of soil parameters like pH, organic carbon content, and iron oxides in determining the sorption behavior of these herbicides. Soil organic matter and iron oxides were identified as the most relevant sorbents, suggesting that mitigation strategies should be localized to prevent environmental contamination (Werner, Garratt, & Pigott, 2012).
Toxicology and Environmental Impact
Research into the toxicology of 2,4-dichlorophenoxyacetic acid (a closely related compound) provides insights into the broader category of phenoxy herbicides. A scientometric review identified trends in studies focusing on toxicology, highlighting the necessity for future research on molecular biology aspects, exposure assessments, and pesticide degradation to mitigate its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment and Biodegradation
The pesticide production industry, which uses compounds like 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, generates high-strength wastewater. Treatment approaches combining biological processes and granular activated carbon have been shown to effectively remove these pesticides, suggesting a pathway towards reducing environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Bioremediation and Environmental Safety
A review on herbicides based on 2,4-D (2,4-dichlorophenoxyacetic acid) elaborated on the role of microorganisms in degrading these compounds, including 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This highlights the potential of bioremediation as a strategy for mitigating environmental pollution from phenoxy herbicides (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDXLUKTYSYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390395 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid | |
CAS RN |
14234-20-9 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

